![molecular formula C21H15ClN2OS B4944503 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B4944503.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide, also known as BML-284, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects.
作用机制
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide acts as a potent inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. It binds to the ATP-binding site of the IKK complex and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the activation of NF-κB.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the primary advantages of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide in lab experiments is its potent and selective inhibition of the IKK complex. This makes it an ideal tool for studying the NF-κB signaling pathway and its role in various diseases. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure its safe use in lab experiments.
未来方向
There are several future directions for the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide in scientific research. One potential area of research is the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide derivatives with improved potency and selectivity. Another area of research is the study of the downstream effects of NF-κB inhibition by N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide, particularly in the context of cancer and inflammation. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce toxicity. Overall, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has great potential for further research and development in the field of scientific research.
合成方法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-aminobenzothiazole in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with 4-(chlorocarbonyl)phenyl isocyanate to yield the final product.
科学研究应用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has been widely used in scientific research for its potential applications in various fields. One of the primary areas of research has been in the study of nuclear factor kappa B (NF-κB) signaling pathways. NF-κB is a transcription factor that plays a critical role in regulating immune responses, inflammation, and cell survival. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has been found to inhibit the activation of NF-κB, which has potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
属性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c1-13-6-7-15(12-17(13)22)20(25)23-16-10-8-14(9-11-16)21-24-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVFJQYEWJLEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

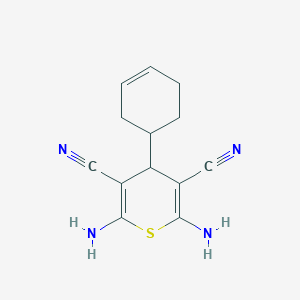
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B4944431.png)
![1-(4-chlorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B4944444.png)
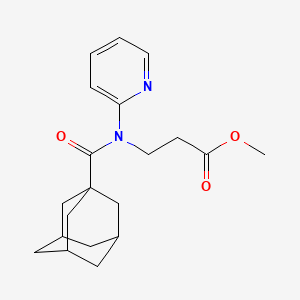
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-di-tert-butylphenol](/img/structure/B4944486.png)
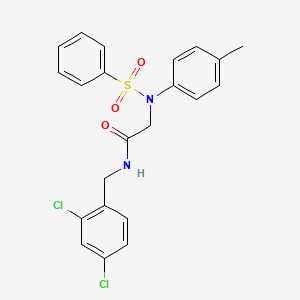
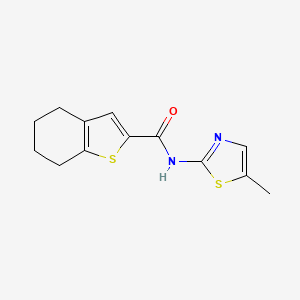
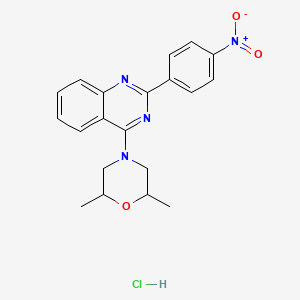
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)

